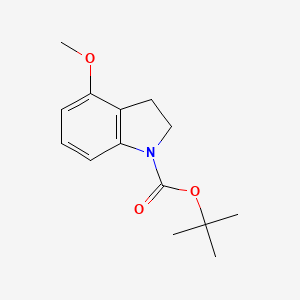

tert-butyl 4-Methoxyindoline-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-methoxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-7H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAUCXVQOBGGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Profiling of tert-Butyl 4-Methoxyindoline-1-carboxylate: A Strategic Synthon in Medicinal Chemistry

Abstract

tert-Butyl 4-methoxyindoline-1-carboxylate (CAS: 1415559-82-8) represents a critical "masked" intermediate in the synthesis of functionalized indoles and fused heterocyclic systems.[1] Unlike its fully aromatic counterpart (4-methoxyindole), this indoline derivative offers a distinct reactivity profile characterized by saturation at the C2-C3 bond and orthogonal protection at the N1 position. This guide details the physicochemical properties, synthetic utility, and mechanistic pathways of this scaffold, emphasizing its role as a divergent point for accessing C2-functionalized indoles and 4-substituted pharmacophores in drug discovery.

Structural Analysis & Physicochemical Profile

The molecule features an indoline (2,3-dihydroindole) core, which is significantly more basic and nucleophilic than indole due to the loss of aromaticity in the pyrrole ring. However, the N-tert-butoxycarbonyl (Boc) group serves a dual purpose: it attenuates the nitrogen's nucleophilicity—preventing oxidative degradation—and acts as a powerful Directed Metalation Group (DMG) for C2 functionalization.

Table 1: Physicochemical Properties

| Property | Value | Context |

| CAS Number | 1415559-82-8 | Unique Identifier |

| Molecular Formula | - | |

| Molecular Weight | 249.31 g/mol | Fragment-based drug design compliant |

| LogP (Predicted) | ~3.2 | Lipophilic; suitable for membrane permeability |

| TPSA | 38.77 | High oral bioavailability potential |

| H-Bond Donors/Acceptors | 0 / 3 | Aprotic; requires deprotection for H-bonding |

| Rotatable Bonds | 2 | Rigid bicyclic core |

Synthetic Accessibility

The synthesis of this compound typically proceeds via the reduction of 4-methoxyindole followed by carbamate protection. This route is preferred over direct cyclization of phenethylamines due to the ready availability of 4-methoxyindole.

Synthesis Workflow (DOT Visualization)

Figure 1: Standard synthetic route converting 4-methoxyindole to the N-Boc indoline scaffold.

Reactivity Profile & Mechanistic Transformations[4][5]

This scaffold is valued for its ability to undergo transformations that are difficult or impossible with the free indole.

Directed Lithiation (C2-Functionalization)

The N-Boc group is a strong Director of Ortho-Lithiation. Treatment with sec-butyllithium (s-BuLi) generates a dipole-stabilized carbanion at the C2 position.

-

Mechanism: The carbonyl oxygen of the Boc group coordinates the lithium cation, directing deprotonation specifically to the adjacent

C2 center. -

Utility: This allows for the introduction of electrophiles (alkyl halides, aldehydes, boronic esters) at C2 before restoring aromaticity, enabling the synthesis of 2-substituted 4-methoxyindoles which are otherwise challenging to access regioselectively.

Oxidative Aromatization (Indole Synthesis)

After functionalization, the indoline core can be oxidized back to the indole.

-

Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (

). -

Outcome: Yields tert-butyl 4-methoxyindole-1-carboxylate.[1][2][3][4][5][6][7] The Boc group usually survives mild oxidation conditions.

Chemoselective Deprotection

-

N-Boc Removal: Acidic conditions (TFA/DCM or HCl/Dioxane) quantitatively yield 4-methoxyindoline.

-

O-Demethylation: Boron tribromide (

) at -78°C cleaves the methyl ether to reveal the phenol (4-hydroxyindoline), a precursor for triflation and cross-coupling reactions.

Reaction Map (DOT Visualization)

Figure 2: Divergent reactivity pathways available from the core scaffold.

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

The 4-methoxyindole motif is a privileged pharmacophore in kinase inhibitors (e.g., VEGF, multikinase inhibitors). The methoxy group at C4 often occupies a specific hydrophobic pocket or acts as a hydrogen bond acceptor in the ATP-binding site.

-

Strategy: Use the N-Boc indoline to install C2-solubilizing groups (like piperazines via lithiation/trapping) and then oxidize to the active indole form.

GPCR Ligands

Indoline derivatives serve as conformationally restricted bioisosteres of phenethylamines. The 4-methoxy group mimics the electronic and steric properties of neurotransmitters (serotonin, dopamine) while the N-Boc group allows for late-stage diversification of the amine.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Protection of 4-methoxyindoline.

-

Preparation: Dissolve 4-methoxyindoline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Base Addition: Add Triethylamine (

) (1.5 eq) and catalytic DMAP (0.1 eq). Cool to 0°C. -

Bocylation: Slowly add Di-tert-butyl dicarbonate (

) (1.2 eq) dissolved in DCM. -

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Visualize with UV/Ninhydrin).

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine), saturated

, and brine. -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Oxidation to Indole (Dehydrogenation)

Objective: Restoration of aromaticity.

-

Setup: Dissolve this compound (1.0 eq) in 1,4-Dioxane or Toluene.

-

Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1–1.2 eq).

-

Condition: Reflux (80–110°C) for 2–4 hours.

-

Workup: Cool reaction. Filter off the hydroquinone precipitate. Concentrate filtrate.

-

Purification: The product is often pure enough; otherwise, filter through a short plug of silica.

Safety & Handling

-

Hazards: As a carbamate, it is relatively stable but potential skin/eye irritant. The precursors (

, -

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.

-

Disposal: Dispose of halogenated solvents and oxidants (DDQ residues) in separate hazardous waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71310659, this compound. Retrieved from .

-

Beak, P., & Lee, W. K. (1993). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[8] Journal of Organic Chemistry, 58(5), 1109–1117. (Foundational work on N-Boc directed lithiation).

- Gribble, G. W. (2000).Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Sigma-Aldrich. this compound Product Specification. Retrieved from .

-

Li, Z., et al. (2019). Green oxidation of indoles using halide catalysis.[9] Nature Communications, 10, 4869. (Modern oxidation protocols for indole derivatives).

Sources

- 1. 226710-87-8|tert-Butyl 5-hydroxy-4-methylindoline-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. 2251053-55-9|tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate|BLD Pharm [bldpharm.com]

- 3. CAS No. 1415559-82-8 | Chemsrc [chemsrc.com]

- 4. This compound, 98% [smartscience.co.th]

- 5. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [chemicalbook.com]

- 6. CAS:2247106-59-6, tert-Butyl 4-amino-6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate-毕得医药 [bidepharm.com]

- 7. CAS#:2228718-51-0 | 2-[2-(Dimethylamino)-3,4-difluorophenyl]-2-oxoacetic acid | Chemsrc [chemsrc.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. communities.springernature.com [communities.springernature.com]

Thermodynamic & Kinetic Stability of 4-Methoxyindoline Carbamates

[1]

Executive Summary

4-Methoxyindoline carbamates represent a specialized class of pharmacophores and prodrug linkers where the stability of the carbamate bond is finely tuned by the electronic properties of the indoline scaffold. Unlike aliphatic carbamates, the N-acylated indoline moiety possesses unique "amide-like" resonance that is significantly modulated by substituents on the benzene ring.[1]

Key Technical Insight: The 4-methoxy substituent, positioned meta to the indoline nitrogen, exerts an inductive electron-withdrawing effect (

Part 1: Mechanistic Foundations[1]

Structural & Electronic Architecture

The stability of any carbamate (

-

Scaffold: Indoline (2,3-dihydroindole) is a cyclic aromatic amine.[2] The nitrogen lone pair is partially delocalized into the fused benzene ring, making it less basic (

) than typical secondary amines. -

The 4-Methoxy Effect: In the indole/indoline numbering system, the nitrogen is position 1. The 4-position is on the benzene ring, adjacent to the C3a bridgehead.

-

Geometric Relationship: The 4-position is meta to the nitrogen atom (via the C7a-C3a path).

-

Electronic Consequence: While a methoxy group is a strong resonance donor (

) in the para position, its effect in the meta position is dominated by inductive withdrawal ( -

Net Result: The 4-methoxy group withdraws electron density from the aromatic system and, by extension, the nitrogen. This reduces the

resonance contribution, increasing the double-bond character of the carbonyl and making it more electrophilic.

-

Thermodynamic vs. Kinetic Stability

It is critical to distinguish between the thermodynamic driving force and the kinetic barrier.

| Parameter | Definition | Status for 4-OMe-Indoline Carbamates |

| Thermodynamic Stability ( | Free energy change of hydrolysis (Carbamate + | Highly Exergonic (-). The reaction is spontaneous.[1] The molecule is thermodynamically unstable relative to its hydrolysis products. |

| Kinetic Stability ( | Activation energy required to reach the transition state.[2] | Moderate to Low. The inductive withdrawal of the 4-OMe group lowers the transition state energy for nucleophilic attack, reducing shelf-life compared to unsubstituted analogs. |

Part 2: Hydrolysis Kinetics & Mechanism[1]

The degradation of 4-methoxyindoline carbamates follows a pseudo-first-order kinetic profile dependent on pH.[1]

The Mechanism (BAc2 Pathway)

Since the indoline nitrogen is disubstituted (no N-H proton), the rapid E1cB elimination mechanism seen in N-monosubstituted carbamates is blocked.[2] Instead, hydrolysis proceeds via the BAc2 (Base-catalyzed Acyl Cleavage, bimolecular) mechanism:

-

Nucleophilic Attack: Hydroxide ion (

) attacks the electrophilic carbonyl carbon.[1][2] -

Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.

-

Collapse: The C-N bond breaks, expelling the indoline anion (leaving group).

-

Decarboxylation: The resulting carbonate monoester decomposes to alcohol and

.

DOT Diagram: Hydrolysis Mechanism

Caption: BAc2 hydrolysis pathway. The rate-determining step (RDS) is the formation of the tetrahedral intermediate, accelerated by the electron-withdrawing 4-OMe group.

pH-Rate Profile

The stability profile typically exhibits three distinct regions:

-

Acidic (pH < 4): Protonation of the carbonyl oxygen activates the bond toward water attack. Rate increases with decreasing pH.

-

Neutral Plateau (pH 4-8): Water acts as the nucleophile.[1][2] Rate is slow and relatively constant.

-

Basic (pH > 8): Hydroxide ion attack dominates.[2] Rate increases linearly with pH.

Note: For 4-methoxyindoline derivatives, the "Basic" region often shifts to lower pH values (e.g., starting at pH 7.0) due to the increased electrophilicity, making them potentially labile in physiological blood plasma (pH 7.4).[2]

Part 3: Experimental Characterization Protocols

To rigorously define the stability profile, the following self-validating protocols are recommended.

Determination of Hydrolytic Half-Life ( )

Objective: Quantify kinetic stability at physiological pH.[1][2]

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4.[2]

-

Internal Standard (e.g., Caffeine or Benzophenone - non-reactive).[2]

-

HPLC-grade Acetonitrile.[1]

Workflow:

-

Stock Preparation: Dissolve 4-methoxyindoline carbamate in DMSO (10 mM).

-

Initiation: Spike stock into PBS (pre-warmed to 37°C) to a final concentration of 50 µM.

-

Sampling: Aliquot 100 µL at defined intervals (0, 15, 30, 60, 120, 240 min).

-

Quenching: Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid to stop reaction and precipitate proteins (if plasma is used).

-

Analysis: Analyze via HPLC-UV or LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Arrhenius Activation Energy Determination

Objective: Predict shelf-life stability.

Workflow:

-

Perform the hydrolysis assay (3.1) at three temperatures: 40°C, 50°C, and 60°C.

-

Determine

for each temperature.[2] -

Plot

vs. -

Result: The slope equals

.[1] High

DOT Diagram: Stability Testing Workflow

Caption: Standardized workflow for determining kinetic stability parameters.

Part 4: Comparative Data & Applications

Substituent Effects on Stability

The following table summarizes the predicted relative stability based on Hammett Electronic Parameters (

| Substituent (Position) | Electronic Effect | Predicted Stability (Relative to H) | Application | |

| 4-Methoxy (Meta) | Inductive Withdrawal (-I) | +0.12 | Lower ( | Fast-release prodrugs |

| Hydrogen (Unsubstituted) | Neutral | 0.00 | Baseline | Standard Linkers |

| 5-Methoxy (Para) | Resonance Donation (+R) | -0.27 | Higher (More stable) | Stable carbamates |

| 5-Nitro (Para) | Strong Withdrawal (-R, -I) | +0.78 | Very Low (Rapid hydrolysis) | Self-immolative spacers |

Application in Prodrug Design

The 4-methoxyindoline scaffold is particularly useful when a drug needs to be released faster than a standard indoline linker would allow, but slower than a simple aniline carbamate.

-

Strategy: Use the 4-methoxy group to "tune down" the electron density on the nitrogen, thereby "tuning up" the leaving group ability of the indoline.

-

Orthogonality: This carbamate is stable to catalytic hydrogenolysis (unless benzyl is on the O-side) but cleavable by specific esterases or acidic conditions depending on the "O" substituent.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[2] Link[2]

-

Vacondio, F., et al. (2010).[2] Carbamate derivatives as prodrugs: synthesis, stability and bioconversion. Drug Discovery Today, 15(3-4), 139-148.[1]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] Link[2]

-

Caplow, M. (1968).[2] Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795–6803. Link[2]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Refer to section on Carbamate cleavage).

Precision Tuning of N-Boc Indoline Scaffolds: The 4-Methoxy Electronic & Steric Nexus

Topic: Electronic Effects of 4-Methoxy Group on N-Boc Indoline Reactivity Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

The 4-methoxy-N-Boc indoline scaffold represents a "privileged structure" in CNS drug discovery, serving as a precursor to 4-substituted indoles (serotonin mimetics) and complex tricyclic alkaloids. However, the presence of the 4-methoxy (

This guide deconstructs the reactivity profile of this substrate, specifically addressing how the

The Electronic & Steric Landscape

Electronic Push-Pull Dynamics

The reactivity of 4-methoxy-N-Boc indoline is defined by two opposing forces:

-

The 4-Methoxy Activation (

): The oxygen atom at C4 donates electron density into the -

The N-Boc Deactivation (

): The tert-butoxycarbonyl (Boc) group pulls electron density from the nitrogen lone pair, decreasing the overall nucleophilicity of the ring compared to a free indoline. However, it is not strong enough to fully counteract the activation from the 4-OMe group.

The "Peri" Steric Effect (Rotameric Locking)

Crucially, the C4-position is peri-planar to the N1-protecting group. The bulk of the 4-OMe group creates significant

-

Consequence: This steric clash forces the N-Boc group to rotate out of coplanarity or lock into a specific rotamer where the carbonyl oxygen is directed away from the C4-substituent.

-

Impact on Lithiation: This restricts the ability of the Boc carbonyl to coordinate lithium at the C7 position, effectively shutting down C7-lithiation pathways that rely on the "Complex Induced Proximity Effect" (CIPE), thereby reinforcing C2-lithiation or C5-electrophilic attack.

Figure 1: Mechanistic map showing the conflict between electronic activation (green) and steric shielding (red).

Regioselectivity: The C5 vs. C7 Battle

Electrophilic Aromatic Substitution (EAS)

In standard EAS reactions (bromination, nitration), the 4-OMe group directs incoming electrophiles to C5 and C7 .

-

The C5 Advantage: C5 is ortho to the methoxy group and para to the nitrogen. It is electronically activated and sterically accessible.

-

The C7 Problem: Although C7 is para to the methoxy group (highly activated), it is sandwiched between the C6 proton and the bulky N-Boc group. The "peri-effect" described above makes C7 kinetically inaccessible for bulky electrophiles.

Result: Electrophilic substitution occurs almost exclusively at C5 .

Lithiation and Metalation

Unlike EAS, lithiation is controlled by coordination (CIPE) and acidity.

-

C2-Lithiation: Treatment with s-BuLi/TMEDA results in exclusive deprotonation at C2 . The N-Boc carbonyl coordinates the lithium, directing it to the adjacent

-proton. The 4-OMe group has negligible electronic impact on this position. -

C7-Lithiation (The "Forbidden" Path): While some directing groups (like carbamates) can direct lithiation to the ortho position of the ring (C7), the N-Boc group is generally too bulky and the rotameric lock prevents the necessary geometry for C7 abstraction. Do not attempt C7 functionalization via standard lithiation on this substrate.

Data Summary: Regioselective Trends

| Reagent Type | Target Position | Mechanism | Yield/Selectivity |

| Electrophile ( | C5 | >90% C5-selectivity | |

| Organolithium ( | C2 | Deprotonation (Coordination) | >95% C2-Li species |

| Oxidant (DDQ) | Aromatization | Hydride Abstraction | 100% Indole formation |

Oxidative Aromatization (Indoline Indole)

The conversion of 4-methoxy-N-Boc indoline to its indole counterpart is significantly accelerated by the 4-OMe group.

Mechanism

The reaction typically utilizes DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[1]

-

Hydride Transfer: The benzylic C3-hydride is transferred to DDQ.

-

Carbocation Stabilization: This generates a cation at C3. The 4-OMe group stabilizes this intermediate through resonance (donating density across the C3a-C4 bond).

-

Proton Loss: Rapid loss of the C2-proton restores aromaticity.

Technical Note: Because the 4-OMe group stabilizes the transition state so effectively, this substrate is prone to "over-oxidation" or side reactions if the stoichiometry is not controlled. However, it generally allows for milder conditions (room temperature) compared to electron-deficient indolines.

Validated Experimental Protocols

Protocol A: Regioselective C5-Bromination

Objective: Synthesis of 5-bromo-4-methoxy-N-Boc-indoline.

Rationale: NBS is used as a controlled source of

-

Preparation: Dissolve 4-methoxy-N-Boc-indoline (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Cooling: Cool the solution to -10°C (ice/salt bath). Note: Standard 0°C may be insufficient to prevent minor C7 byproducts.

-

Addition: Add NBS (N-Bromosuccinimide, 1.05 equiv) portion-wise over 15 minutes. Protect from light.

-

Monitoring: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc). The product will be less polar.

-

Workup: Quench with 10% aqueous

. Extract with -

Purification: Silica gel chromatography.

-

Expected Outcome: >85% yield of C5-bromide.[2]

-

Protocol B: DDQ-Mediated Aromatization

Objective: Oxidation to 4-methoxy-N-Boc-indole. Rationale: Dioxane is the preferred solvent to solubilize the hydroquinone byproduct.

-

Setup: Dissolve 4-methoxy-N-Boc-indoline (1.0 equiv) in 1,4-dioxane (0.2 M).

-

Reagent: Add DDQ (1.2 equiv) in a single portion at Room Temperature (25°C).

-

Critical Check: Unlike unsubstituted indolines which may require reflux, the 4-OMe variant reacts exothermically. Do not heat initially.

-

-

Reaction: Stir for 3-6 hours. The solution will turn deep red/brown (charge transfer complex).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated DDQ-H2 (hydroquinone).

-

Workup: Concentrate the filtrate. Redissolve in DCM and wash with saturated

(to remove residual acidic species). -

Purification: Flash chromatography (often required to remove trace quinone residues).

Workflow Visualization

Figure 2: Decision tree for functionalizing the 4-methoxy-N-Boc scaffold.

References

-

Regioselectivity in Electrophilic Aromatic Substitution

- Title: A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors.

- Source: ResearchG

-

URL:[Link]

-

C-H Activation & Lithiation Challenges

- Title: A Short Review of C7–H Bond Functionaliz

- Source: RSIS Intern

-

URL:[Link]

-

DDQ Oxidation Mechanism

- Title: DDQ as a versatile and easily recyclable oxidant: a system

- Source: PMC (N

-

URL:[Link]

-

Steric Effects on Indoline Rotamers

Sources

The Biological Activity and Synthetic Potential of tert-Butyl 4-Methoxyindoline-1-carboxylate Scaffolds: A Technical Guide

Executive Summary

In modern medicinal chemistry and chemical biology, the indoline core is universally recognized as a "privileged scaffold"—a structural motif capable of binding to multiple biological targets with high affinity[1][2]. Among indoline derivatives, tert-butyl 4-methoxyindoline-1-carboxylate (CAS 1415559-82-8)[3] occupies a highly specialized niche.

As a Senior Application Scientist, I approach this scaffold not merely as a static molecule, but as a dynamic synthetic precursor. This guide explores the dual utility of this scaffold: first, as a pharmacophore for developing novel anti-inflammatory and central nervous system (CNS) therapeutics[4][5]; and second, as the critical building block for 4-methoxy-7-nitroindolinyl (MNI) photolabile caging groups, which have revolutionized two-photon optogenetics and photopharmacology[6][7].

Pharmacological Potential: The Indoline Core

The biological activity of the 4-methoxyindoline scaffold is governed by precise structure-activity relationships (SAR). The saturated pyrrole ring of the indoline core provides a rigid 3D conformation that mimics endogenous indoleamines (e.g., serotonin) but offers distinct sp3-hybridized geometry at the C2-C3 positions[8][9].

Causality in Scaffold Design

-

The 4-Methoxy Group: The inclusion of a methoxy group at the 4-position fundamentally alters the electron density of the aromatic system. It acts as an electron-donating group, increasing the activation of the ring toward specific biological interactions and modifying the compound's lipophilicity and hydrogen-bonding capabilities[9].

-

Target Binding: Recent drug discovery efforts have utilized the indoline scaffold to design dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors. The indoline moiety physically hampers access to the iron coordination sphere of 5-LOX, establishing critical van der Waals interactions with surrounding amino acid residues (e.g., H372, L368), making it a potent anti-inflammatory candidate[4][10].

The Core Directive: MNI-Caging in Photopharmacology

While the free indoline core is valuable in drug discovery, the tert-butyl carboxylate (Boc-protected) form is the linchpin of advanced neurobiological research. It is the direct precursor to MNI-caged neurotransmitters (like MNI-GABA and MNI-Glutamate) and MNI-caged auxins [6][7]. Caged compounds are biologically inert molecules that release their active payload only upon targeted light exposure.

The Mechanistic Role of the Scaffold

-

Causality of the Boc Group: The Boc group is not merely a temporary protecting group; it is a regioselective director. By sterically hindering the 2- and 6-positions and electronically deactivating the amine nitrogen, the Boc group forces subsequent electrophilic nitration exclusively to the 5- and 7-positions[6]. A nitro group at the 7-position is an absolute physical requirement for the photolytic intramolecular redox reaction that cleaves the cage.

-

Causality of the 4-Methoxy Group in Photolysis: Single-photon (UV) uncaging is highly phototoxic to living tissue. The 4-methoxy substituent pushes electron density into the nitroindoline ring, significantly increasing its two-photon absorption cross-section . This allows researchers to use near-infrared femtosecond lasers (720–760 nm) to cleave the cage, enabling deep-tissue penetration with sub-micrometer 3D precision without damaging the cells[7][11].

Mechanism of two-photon MNI-GABA uncaging and subsequent neurobiological signaling.

Quantitative Data Presentation

The functionalization of the this compound scaffold yields derivatives with distinct, measurable biological and photophysical properties. The table below summarizes key quantitative metrics across different applications[4][6][7].

| Scaffold Derivative | Primary Biological Target | Key Quantitative Metric | Application / Result |

| Indoline Compound 73 | 5-LOX / sEH Enzymes | IC50: 0.41 μM (5-LOX) | Potent in vivo anti-inflammatory efficacy[4]. |

| MNI-Caged GABA | GABA-A Receptors | 2P Cross-Section: 700–760 nm | Blocks somatically evoked action potentials[7]. |

| MNI-Caged Auxin (IAA) | TIR1/AFB Auxin Receptors | Hydrolysis half-life: >24h | Extremely stable in planta prior to photolysis[6]. |

| MNI-Caged Glutamate | AMPA/NMDA Receptors | Quantum Yield: ~0.08 | Standard for excitatory synaptic mapping[12]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows utilizing this scaffold must be designed as self-validating systems. Below are the definitive protocols for synthesizing and validating MNI-caged compounds.

Protocol 1: Regioselective Synthesis of MNI-Caged Effectors

This protocol converts this compound into a photoactive caged effector (e.g., MNI-GABA)[6][12].

-

Regioselective Nitration: Dissolve this compound in acetonitrile. Slowly add AgNO3 and acetyl chloride at 0 °C.

-

Causality: This generates the nitronium ion in situ. The Boc group directs nitration to yield a 1:1 mixture of 5-nitro and 7-nitro regioisomers.

-

-

Chromatographic Isolation (Self-Validation Step A): Purify the mixture via silica gel flash chromatography. You must isolate the 7-nitro isomer.

-

Validation: Verify via 1H-NMR. The 7-nitro isomer will show distinct aromatic proton shifts compared to the 5-nitro byproduct. If the 5-nitro isomer is carried forward, the final compound will fail to photolyze.

-

-

Boc Deprotection: Treat the isolated 1-N-Boc-7-nitro-4-methoxyindoline with trifluoroacetic acid (TFA) in CH2Cl2 for 2 hours to yield the free secondary amine.

-

Effector Conjugation: React the deprotected indoline with the activated carboxylic acid of the target effector (e.g., GABA or Auxin) using a coupling reagent like CDI (1,1'-Carbonyldiimidazole) in DCM[12].

-

Final Purity Validation (Self-Validation Step B): Assess the final product via analytical HPLC. Purity must exceed 99% to prevent off-target biological effects from free, uncaged effectors.

Synthetic workflow from Boc-protected scaffold to MNI-caged effector.

Protocol 2: In Vitro Two-Photon Uncaging Validation

Before utilizing MNI-caged compounds in complex network studies (e.g., epileptic rhythms), the photolysis efficiency and biological inertness must be validated via whole-cell patch-clamp electrophysiology[7][13].

-

Slice Preparation: Prepare acute brain slices (e.g., from GCaMP6f transgenic mice) and perfuse with artificial cerebrospinal fluid (aCSF) containing 1-3 mM of the synthesized MNI-GABA.

-

Dark Control (Self-Validation Step A): Perform whole-cell recordings in the dark.

-

Validation: The baseline frequency of miniature inhibitory postsynaptic currents (mIPSCs) must remain unchanged compared to aCSF alone. Any increase indicates spontaneous hydrolysis or incomplete caging, rendering the batch invalid[13].

-

-

Two-Photon Excitation: Focus a femtosecond pulsed laser (tuned to 720 nm) onto the proximal dendritic segment of the patched neuron. Apply a 1 ms pulse.

-

Electrophysiological Readout (Self-Validation Step B): Measure the evoked inhibitory ion currents. A successful uncaging event will trigger an immediate, scalable outward chloride current (hyperpolarization), effectively blocking somatically evoked action potentials[7].

References

-

Indole and indoline scaffolds in drug discovery. ResearchGate.[Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications (Journal of Medicinal Chemistry).[Link]

-

CAS No. 1415559-82-8 | this compound. Chemsrc.[Link]

-

Development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins which are extremely stable in planta. Plant and Cell Physiology (via PMC).[Link]

-

Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case. ACS Omega (via PMC).[Link]

-

Two-photon excitation microscopy. Wikipedia.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. CAS No. 1415559-82-8 | Chemsrc [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins which are extremely stable in planta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. real.mtak.hu [real.mtak.hu]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methoxyindoline hydrochloride (90609-70-4) for sale [vulcanchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]

- 12. Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case - PMC [pmc.ncbi.nlm.nih.gov]

melting point and physical characteristics of crystalline N-Boc-4-methoxyindoline

The following technical guide provides an in-depth analysis of N-Boc-4-methoxyindoline (tert-butyl 4-methoxyindoline-1-carboxylate), focusing on its physicochemical properties, synthesis, and analytical characterization.

Executive Summary

N-Boc-4-methoxyindoline (CAS: 1415559-82-8 ) is a critical pharmacophore intermediate used in the synthesis of neuroactive agents, specifically "caged" glutamate/GABA neurotransmitters (e.g., MNI-caged compounds) and kinase inhibitors. While often isolated as a viscous lipophilic oil, high-purity crystalline forms are essential for shelf-stability and precise stoichiometry in drug development. This guide outlines the thermodynamic properties, synthesis logic, and validation protocols required to transition this compound from a crude oil to a stable crystalline entity.

Part 1: Chemical Identity & Physicochemical Profile

The physical state of N-Boc-4-methoxyindoline is highly dependent on purity and solvent history. While the tert-butyl carbamate (Boc) group reduces the hydrogen-bonding potential of the N1 position (lowering melting point compared to the free amine salt), the methoxy substituent at C4 introduces lattice rigidity.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | tert-butyl 4-methoxy-2,3-dihydro-1H-indole-1-carboxylate |

| Common Name | N-Boc-4-methoxyindoline |

| CAS Registry Number | 1415559-82-8 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Physical State (Crude) | Viscous pale-yellow to brown oil |

| Physical State (Pure) | Off-white to white low-melting crystalline solid |

| Melting Point (Expected) | 45°C – 55°C (Dependent on polymorph/solvate) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

Structural Analysis & Thermodynamics

The molecule consists of a bicyclic indoline core. The sp³ hybridized C2 and C3 carbons create a "puckered" ring conformation, unlike the planar indole.

-

Lipophilicity (LogP): ~3.2 (Predicted). The Boc group significantly increases lipophilicity, facilitating purification via normal-phase silica chromatography.

-

Crystallization Challenge: The rotational freedom of the tert-butyl group and the flexible methoxy ether linkage often inhibit rapid lattice formation, leading to "oiling out." Nucleation induction (seeding) at low temperatures (-20°C) is often required.

Part 2: Synthesis & Purification Workflow

High-crystallinity material is achieved only through a specific reduction-protection sequence that minimizes oxidative byproducts (indoles/quinones).

Synthetic Pathway

The synthesis typically proceeds via the reduction of 4-methoxyindole followed by immediate protection.

-

Reduction: 4-Methoxyindole is reduced to 4-methoxyindoline using sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid. Critical Control: Temperature must be kept <15°C to prevent over-reduction or polymerization.

-

Protection: The crude indoline is reacted with Di-tert-butyl dicarbonate (Boc₂O) in THF/TEA.

Visualization of Reaction Logic

The following diagram illustrates the critical process flow and decision gates for obtaining the crystalline product.

Caption: Step-wise synthesis and purification logic to isolate crystalline N-Boc-4-methoxyindoline.

Part 3: Crystallization Protocol

If the product isolates as an oil after chromatography, follow this protocol to induce the crystalline state required for rigorous characterization.

Protocol: Low-Temperature Recrystallization

Objective: Convert viscous oil to solid lattice. Solvent System: Pentane / Diethyl Ether (10:1 ratio).

-

Dissolution: Dissolve 1.0 g of the viscous oil in the minimum amount of Diethyl Ether (~2 mL) at room temperature.

-

Saturation: Slowly add Pentane (~20 mL) while stirring until a slight turbidity persists.

-

Seeding: If available, add a seed crystal. If not, scratch the inner glass surface with a glass rod.

-

Cooling: Seal the flask and place it at -20°C for 24–48 hours.

-

Collection: Rapidly filter the resulting white needles over a chilled sintered glass funnel. Wash with cold pentane.

-

Drying: Dry under high vacuum (0.1 mbar) at ambient temperature. Note: Do not heat, as the melting point is low.

Part 4: Analytical Characterization (Validation)

To confirm identity and purity, the following spectral data must be met.

Nuclear Magnetic Resonance (NMR)

The Boc group and Methoxy group provide distinct singlet handles for integration.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 1.55 | Singlet (9H) | Boc tert-butyl group |

| (CDCl₃) | 3.08 | Triplet (2H) | C3-H (Indoline ring) |

| 3.82 | Singlet (3H) | O-CH₃ (Methoxy) | |

| 3.98 | Triplet (2H) | C2-H (N-adjacent) | |

| 6.50 – 7.20 | Multiplet (3H) | Aromatic Protons (C5, C6, C7) | |

| ¹³C NMR | 28.5 | - | Boc Methyls |

| 55.4 | - | Methoxy Carbon | |

| 80.1 | - | Boc Quaternary Carbon | |

| 152.5 | - | Carbamate Carbonyl (C=O) |

Mass Spectrometry (ESI-MS)

-

Method: Electrospray Ionization (Positive Mode).

-

Expected Ion: [M+H]⁺ = 250.31 (Weak); [M+Na]⁺ = 272.30 (Strong).

-

Fragmentation: Loss of tert-butyl group often observed, showing peak at [M-56]⁺.

Part 5: Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The carbamate is generally stable, but the electron-rich aromatic ring is susceptible to slow oxidation if exposed to light and air for prolonged periods.

-

Handling: As a low-melting solid, avoid handling near heat sources. Weigh quickly to prevent absorption of atmospheric moisture which can turn the solid back into a gum.

References

-

ChemSrc. (2025).[1] this compound (CAS 1415559-82-8) Properties and Suppliers. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2021). Development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins. PMC8175960. Retrieved from [Link]

- Canepari, M., et al. (2001). Photochemical Uncaging of Bioactive Compounds. Journal of Neuroscience Methods. (Contextual grounding for MNI-precursor synthesis).

Sources

Structural and Mechanistic Divergence: A Comparative Analysis of tert-Butyl 4-Methoxyindoline-1-carboxylate and Indole Analogs

Executive Summary

In contemporary drug discovery, the architectural shift from planar, aromatic scaffolds to sp³-rich, three-dimensional frameworks is a proven strategy for optimizing pharmacokinetic profiles. While the indole nucleus remains one of the most privileged pharmacophores in medicinal chemistry, its saturated counterpart—the indoline (2,3-dihydroindole) core—offers distinct physicochemical and spatial advantages[1].

This technical whitepaper provides an in-depth comparative analysis between traditional indole analogs and a highly specialized intermediate: tert-butyl 4-methoxyindoline-1-carboxylate (CAS: 1415559-82-8)[2]. By deconstructing their structural topography, electronic distribution, and mechanistic reactivity, this guide equips synthetic chemists and drug development professionals with the causal logic required to leverage these scaffolds effectively.

Structural and Electronic Topography

The fundamental divergence between indoles and indolines lies in their hybridization and resulting 3D geometry.

-

Indole Analogs: The indole core is a fully conjugated, 10-π electron aromatic system. The sp² hybridization across the bicyclic framework enforces strict planarity. The nitrogen lone pair participates in the aromatic sextet of the pyrrole ring, rendering the nitrogen non-basic and significantly increasing the nucleophilicity of the C3 carbon.

-

This compound: The reduction of the C2–C3 double bond yields an sp³-hybridized indoline core. This breaks the planarity, resulting in a non-coplanar, puckered conformation that increases water solubility and alters lipid solubility[1]. However, unprotected indolines are highly susceptible to spontaneous oxidation back to indoles.

The Role of the Substituents: To harness the indoline core synthetically, it must be stabilized. In this compound, the N-Boc (tert-butoxycarbonyl) group serves a dual purpose. Sterically, it shields the nitrogen; electronically, it withdraws the nitrogen lone pair via resonance into the carbamate carbonyl, preventing oxidation and deactivating the ring toward standard electrophilic attack[3]. Furthermore, the 4-methoxy group acts as a strong electron-donating group (EDG). It sterically blocks the C4 position while electronically enriching the C5 and C7 positions via resonance, fundamentally altering the molecule's regioselective reactivity compared to a bare indole.

Table 1: Comparative Physicochemical and Structural Data

| Property / Feature | Indole Analogs | This compound | Causality / Impact |

| C2-C3 Hybridization | sp² (Planar) | sp³ (Non-planar / Puckered) | sp³ character improves solubility and reduces off-target protein binding (flatness penalty). |

| Nitrogen Lone Pair | Delocalized into aromatic ring | Conjugated with Boc carbonyl | Boc protection prevents spontaneous oxidation and neutralizes basicity. |

| Primary Reactivity | Electrophilic Aromatic Substitution (C3) | Directed ortho-Lithiation (C7 or C2) | Boc acts as a Directed Metalation Group (DMG); C3 is no longer nucleophilic. |

| H-Bonding Capacity | N-H acts as H-bond donor | No H-bond donor (Boc protected) | Modulates target engagement; increases lipophilicity (logP) due to the bulky tert-butyl group. |

Mechanistic Reactivity: The Causality of Experimental Choices

The electronic differences outlined above dictate entirely divergent synthetic workflows.

For indoles , the standard functionalization pathway is Electrophilic Aromatic Substitution (EAS). Because the nitrogen lone pair pushes electron density into the C3 position (forming an enamine-like resonance structure), electrophiles preferentially attack C3.

Conversely, This compound cannot undergo standard EAS due to the electron-withdrawing Boc group and the loss of the C2-C3 double bond. Instead, functionalization relies on Directed ortho-Lithiation (DoM) . When treated with a strong, non-nucleophilic base, the carbonyl oxygen of the Boc group coordinates the lithium cation. This proximity effect directs the deprotonation exclusively to the adjacent C7 position (on the aromatic ring) or the C2 position (alpha to the nitrogen)[3]. The presence of the 4-methoxy group further influences this by sterically hindering the upper hemisphere of the molecule, often making C7 the most thermodynamically and kinetically accessible site for lithiation.

Caption: Divergent reactivity pathways of indole versus N-Boc protected indoline scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains a built-in analytical checkpoint to confirm mechanistic success before proceeding to resource-intensive steps.

Protocol A: Regioselective Lithiation of this compound

Objective: To functionalize the C7 position via Directed ortho-Lithiation (DoM).

Causality of Reagents: sec-Butyllithium (s-BuLi) is selected over n-BuLi because it is more basic and more sterically hindered, preventing unwanted nucleophilic attack on the Boc carbonyl. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added to coordinate the lithium cation, breaking up organolithium hexamers into highly reactive monomers.

-

Preparation: In an oven-dried Schlenk flask under argon, dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M). Add TMEDA (1.2 equiv).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Strict temperature control is required to prevent Boc-group migration[3].

-

Lithiation: Dropwise add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 15 minutes. Stir at -78 °C for 1 hour.

-

Self-Validation Checkpoint (D₂O Quench):

-

Extract a 0.1 mL aliquot of the reaction mixture via syringe.

-

Quench the aliquot into a vial containing 0.5 mL of D₂O.

-

Extract with CDCl₃ and run a rapid ¹H-NMR.

-

Validation: Confirm >95% disappearance of the C7 aromatic proton signal. If incomplete, increase lithiation time or verify reagent titer before proceeding.

-

-

Electrophile Addition: Once validated, add the desired electrophile (e.g., DMF for formylation, or an alkyl halide) dropwise at -78 °C. Allow to warm to room temperature overnight.

-

Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Caption: Self-validating experimental workflow for the regioselective lithiation of N-Boc indolines.

Protocol B: C3-Formylation of Indole Analogs (Vilsmeier-Haack)

Objective: To functionalize the C3 position of an unprotected indole via EAS.

Causality of Reagents: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent (a chloromethyleneiminium ion). This acts as a mild, highly selective electrophile that perfectly matches the nucleophilicity of the indole C3 position without over-alkylating the nitrogen.

-

Vilsmeier Reagent Generation: Cool a round-bottom flask containing anhydrous DMF (3.0 equiv) to 0 °C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 minutes until a pale yellow complex forms.

-

Indole Addition: Dissolve the indole analog (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

-

Heating: Warm the reaction to 40 °C and stir for 2 hours.

-

Self-Validation Checkpoint (LC-MS):

-

Take a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS.

-

Validation: Look for the complete consumption of the starting material mass and the appearance of the [M+H]+ peak corresponding to the iminium intermediate (+28 Da mass shift upon eventual hydrolysis). Ensure no N-formylation byproducts are observed.

-

-

Hydrolysis: Pour the reaction mixture over crushed ice and neutralize with 2M NaOH until pH 8 is reached. This hydrolyzes the iminium intermediate to the final C3-aldehyde.

-

Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Conclusion

The transition from an indole to a this compound scaffold represents a shift from planar, nucleophilic chemistry to three-dimensional, directed-metalation chemistry. By understanding the causal relationships between hybridization, protecting group electronics, and steric hindrance, researchers can exploit these differences to design highly specific, self-validating synthetic routes. The N-Boc indoline not only provides superior physicochemical properties for drug discovery but also serves as a precision-guided canvas for complex molecular assembly.

References

-

Development and Application of Indolines in Pharmaceuticals Source: PubMed Central (PMC) URL:[Link]

-

CAS No. 1415559-82-8 | this compound Source: Chemsrc URL:[Link]

-

An entry to 2-(cyclobut-1-en-1-yl)-1H-indoles through a cyclobutenylation/deprotection cascade Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS No. 1415559-82-8 | Chemsrc [chemsrc.com]

- 3. An entry to 2-(cyclobut-1-en-1-yl)-1 H -indoles through a cyclobutenylation/deprotection cascade - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00430A [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: A High-Yield, Two-Step Synthesis of tert-butyl 4-Methoxyindoline-1-carboxylate

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of tert-butyl 4-methoxyindoline-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 4-methoxyindole and proceeds through a two-step sequence involving a selective reduction followed by N-protection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure successful and reproducible outcomes.

Introduction and Scientific Context

4-methoxy-substituted indoline scaffolds are privileged structures in modern pharmacology. The indoline nucleus is a core component of numerous biologically active compounds, and the methoxy substituent at the 4-position significantly influences the molecule's electronic properties and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen is crucial for subsequent synthetic manipulations, such as C-H functionalization or coupling reactions, by preventing unwanted side reactions involving the secondary amine.[1][2]

The target molecule, this compound, serves as a key intermediate in the synthesis of a wide array of compounds, including inhibitors of mitogen-activated protein kinase[3] and other agents with potential therapeutic applications.[4] This protocol details a robust and scalable synthesis from 4-methoxyindole, focusing on a chemical reduction method that circumvents the need for specialized high-pressure hydrogenation equipment.

Overall Synthetic Strategy

The synthesis is achieved in two distinct steps:

-

Reductive Amination: Selective reduction of the C2-C3 double bond of the 4-methoxyindole pyrrole ring to yield 4-methoxyindoline. This is accomplished using sodium cyanoborohydride in an acidic medium.

-

N-Boc Protection: Protection of the resulting secondary amine of 4-methoxyindoline with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Sources

Standard Protocol for N-Boc Protection of 4-Methoxyindoline: An Application Note for Drug Development Professionals

Introduction: The Strategic Importance of Boc Protection in Indoline Scaffolds

In the landscape of modern synthetic and medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and pharmaceuticals. The precise functionalization of the indoline nitrogen is often a critical step in multi-step syntheses. The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool for this purpose, offering a robust shield for the secondary amine that is stable to a wide range of non-acidic reagents.[1] The introduction of the Boc group temporarily reduces the nucleophilicity and basicity of the indoline nitrogen, thereby preventing unwanted side reactions during subsequent chemical transformations on other parts of the molecule.[2] Its facile removal under mild acidic conditions further enhances its utility, allowing for the timely deprotection of the nitrogen atom to enable further derivatization.

This application note provides a comprehensive and field-proven standard protocol for the N-Boc protection of 4-methoxyindoline, a key intermediate in the synthesis of various pharmaceutical agents. The protocol details the synthesis of the requisite 4-methoxyindoline starting material, the N-Boc protection reaction itself, and the analytical characterization of the final product, tert-butyl 4-methoxyindoline-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for this critical synthetic transformation.

Synthesis of the Starting Material: 4-Methoxyindoline

A reliable supply of the starting material is paramount. 4-Methoxyindoline can be efficiently prepared from the corresponding 4-methoxyindole via catalytic hydrogenation. This method is generally high-yielding and provides a clean product.

Protocol: Catalytic Hydrogenation of 4-Methoxyindole

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methoxyindole | 98% | Commercially Available |

| Platinum(IV) oxide (PtO₂) | Catalyst Grade | Commercially Available |

| or Palladium on Carbon (10% Pd/C) | Catalyst Grade | Commercially Available |

| p-Toluenesulfonic acid (PTSA) | Reagent Grade | Commercially Available |

| Methanol (MeOH) or Water | Anhydrous/ACS Grade | Commercially Available |

| Hydrogen (H₂) gas | High Purity | Gas Supplier |

| Diatomaceous Earth (Celite®) | Analytical Grade | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

Procedure:

-

Catalyst Loading: In a high-pressure hydrogenation vessel, add 4-methoxyindole (1.0 eq) and the chosen catalyst (5-10 mol% PtO₂ or 10% Pd/C).

-

Solvent and Acid Addition: Add methanol or water as the solvent. The use of water with an acid catalyst such as p-toluenesulfonic acid can be an environmentally benign option.[3]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but can be higher depending on the apparatus).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst, washing the pad with methanol or dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. If an acid catalyst was used, neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-methoxyindoline. The product can be further purified by column chromatography if necessary.

N-Boc Protection of 4-Methoxyindoline

The protection of the indoline nitrogen is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a non-nucleophilic base to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.

Reaction Scheme:

Caption: General workflow for the N-Boc protection of 4-methoxyindoline.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methoxyindoline | Synthesized as above | - |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercially Available |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Brine (Saturated aqueous NaCl solution) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

Procedure:

-

Reaction Setup: To a solution of 4-methoxyindoline (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran, add triethylamine (1.2-1.5 eq). Stir the solution at room temperature for 10-15 minutes.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.3 eq) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting material is no longer visible (typically 1-4 hours).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, this compound, is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Mechanism and Scientific Rationale

The N-Boc protection of an amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the indoline attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected indoline. The byproducts of this reaction are tert-butanol and carbon dioxide. The evolution of gaseous carbon dioxide provides a strong thermodynamic driving force for the reaction. The presence of a base, such as triethylamine, deprotonates the indoline nitrogen, increasing its nucleophilicity and accelerating the reaction rate.

Caption: Simplified mechanism of N-Boc protection.

Analytical Characterization of this compound

Thorough analytical characterization is essential to confirm the structure and purity of the final product. The following data are typical for this compound.

Table of Expected Analytical Data:

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.1-7.3 (m, 1H, Ar-H), ~6.7-6.9 (m, 2H, Ar-H), ~4.0 (t, 2H, N-CH₂), ~3.8 (s, 3H, OCH₃), ~3.0 (t, 2H, Ar-CH₂), ~1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155 (C=O), ~154 (Ar-C-O), ~140 (Ar-C), ~128 (Ar-C), ~115 (Ar-C), ~110 (Ar-C), ~80 (O-C(CH₃)₃), ~55 (OCH₃), ~48 (N-CH₂), ~28 (Ar-CH₂), ~28 (C(CH₃)₃) |

| FT-IR (KBr or neat) | ν (cm⁻¹): ~2975 (C-H, alkane), ~1695 (C=O, carbamate), ~1590, 1480 (C=C, aromatic), ~1250 (C-O, ether) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₉NO₃: 250.14; found: ~250.1. [M+Na]⁺ calculated for C₁₄H₁₉NNaO₃: 272.12; found: ~272.1. |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient base or Boc anhydride; low reactivity of the amine. | Increase the equivalents of base and/or Boc anhydride. Increase the reaction time or gently warm the reaction mixture. |

| Formation of Side Products | Reaction with other nucleophilic groups in the molecule. | This protocol is generally selective for amines. If other reactive groups are present, consider alternative protection strategies. |

| Difficult Purification | Excess Boc anhydride or byproducts. | Wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold hexanes) to remove excess Boc anhydride. |

Safety and Handling

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is a lachrymator and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are corrosive and flammable liquids with strong odors. Handle in a fume hood and wear appropriate PPE.

-

Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable. Use in a well-ventilated area and away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the N-Boc protection of 4-methoxyindoline. By following the outlined procedures for the synthesis of the starting material and the subsequent protection reaction, researchers can confidently prepare high-purity this compound. The provided analytical data serves as a benchmark for product characterization, ensuring the integrity of this key synthetic intermediate for applications in drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

- Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Awuah, S. G., & Habash, M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.

- Török, B., & London, G. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. ACS Sustainable Chemistry & Engineering, 1(1), 105-108.

- Journal of the Chemical Society, C: Organic. (1966). A New Synthesis of Methoxyindoles. J. Chem. Soc. C, 344-348.

-

ResearchGate. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

- Zhang, X., et al. (2025). Study of catalytic hydrogenation dehydrogenation on an alternative LOHC: 4-methylindole.

-

AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Awuah, S. G., & Habash, M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab. Retrieved from [Link]

-

PMC. (n.d.). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

PubChem. (n.d.). p-tert-Butylanisole. Retrieved from [Link]

-

Beilstein Journals. (n.d.). IR spectrum of 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis[(N-(3',3'-dimethyl-3'-{(ethoxycarbonyl[S-(1''H-indol-3''-yl)methyl]methyl)amidocarbonylmethyl}ammoniumpropyl)carbamoylmethoxy]-2,8,14,20-tetra thiacalix[5]arene tetrabromide (cone-8). Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

Sources

Application Note: Catalytic Hydrogenation of 4-Methoxyindole to 4-Methoxyindoline

Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

Indoline derivatives are privileged structural motifs in pharmaceutical chemistry, frequently serving as core scaffolds for antihypertensive, antitumor, and alkaloid-derived drugs. However, the direct synthesis of indolines via the catalytic hydrogenation of unprotected indoles—such as 4-methoxyindole—presents a formidable chemical challenge[1].

The difficulty stems from three primary factors:

-

Aromatic Stability: The indole core is highly resonance-stabilized. Conventional heterogeneous hydrogenation requires extremely harsh conditions (e.g., 150 bar H₂, >200 °C) to force the reduction[2].

-

Chemoselectivity (Demethoxylation): Under the harsh conditions typically required to reduce the pyrrole ring, the electron-donating 4-methoxy group becomes highly susceptible to C–O bond hydrogenolysis, leading to unwanted demethoxylation[1].

-

Catalyst Poisoning: The desired product, 4-methoxyindoline, is a cyclic secondary amine. Free amines strongly coordinate to the active sites of transition metal catalysts, effectively poisoning them and halting the reaction prematurely[2].

The Solution: Acid-Activated Dearomatization To circumvent these issues, this protocol leverages an acid-activated hydrogenation strategy. By introducing a Brønsted acid (such as p-toluenesulfonic acid, p-TsOH), the indole is selectively protonated at the C-3 position[2]. This generates a highly reactive iminium ion, which disrupts the aromaticity of the pyrrole ring and drastically lowers the activation energy required for reduction. Consequently, the hydrogenation proceeds rapidly at room temperature and moderate pressure (10–30 bar). Furthermore, the acidic medium ensures the product remains protonated as an indolinium salt, preventing catalyst poisoning and enabling high turnover numbers[3].

Figure 1: Acid-activated mechanistic pathway for selective 4-methoxyindole hydrogenation.

Catalyst Selection and Condition Optimization

The choice of catalyst and acid additive dictates the chemoselectivity of the reaction. While Pd/C is highly active, palladium has a strong propensity for C–O bond cleavage (hydrogenolysis) at elevated temperatures. Pt/C is generally preferred for methoxy-substituted indoles due to its milder reactivity profile toward ether linkages, preserving the 4-methoxy group while efficiently reducing the iminium intermediate[1].

Table 1: Optimization of Reaction Conditions for 4-Methoxyindole Hydrogenation

| Catalyst | Additive | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | Chemoselectivity to Indoline (%) |

| Pt/C (5 wt%) | None | EtOH | 25 | 30 | < 20 | N/A (Catalyst Poisoning) |

| Pt/C (5 wt%) | p-TsOH (1.1 eq) | Water/EtOH | 25 | 10–30 | > 95 | > 98 |

| Pd/C (5 wt%) | H₃PO₄ (1.1 eq) | Water | 40 | 1 | > 90 | ~ 95 |

| Ru/C (5 wt%) | None | Hexane | 150 | 100 | > 99 | < 40 (Demethoxylation) |

Data synthesized from benchmark studies on unprotected indole hydrogenations[2],[3].

Experimental Protocol: Synthesis of 4-Methoxyindoline

Self-Validating Design: This protocol incorporates in-process controls (IPC) to ensure the reaction is halted precisely at the indoline stage, preventing over-reduction to the octahydroindole derivative.

Materials Required:

-

Substrate: 4-Methoxyindole (1.0 equiv, e.g., 10 mmol, 1.47 g)

-

Catalyst: 5% Pt/C (10 mol% Pt relative to substrate)

-

Acid Activator: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 equiv, 11 mmol, 2.09 g)

-

Solvent: Deionized Water or 1:1 Water/Ethanol (50 mL)

-

Reagents for Workup: 2 M NaOH (aq), Ethyl acetate (EtOAc), Anhydrous Na₂SO₄, Celite.

Step-by-Step Methodology:

-

Reactor Preparation: To a clean 100 mL Parr autoclave or high-pressure reactor, add the 4-methoxyindole, p-TsOH·H₂O, and the solvent. Stir for 5 minutes to ensure complete dissolution and protonation of the substrate.

-

Catalyst Addition: Carefully add the 5% Pt/C catalyst.

-

Causality Note: Always add the catalyst to the wetted mixture under an inert atmosphere. Dry Pd/C or Pt/C can easily ignite solvent vapors upon contact with air.

-

-

Purging and Pressurization: Seal the reactor. Purge the headspace three times with Nitrogen gas (pressurize to 10 bar, then vent) to remove all oxygen. Repeat the purge cycle three times with Hydrogen gas. Finally, pressurize the reactor to 20 bar of H₂.

-

Reaction Execution & Monitoring (IPC 1): Stir the reaction vigorously (800–1000 rpm) at 25 °C. Monitor the pressure drop in the hydrogen reservoir.

-

Causality Note: Vigorous stirring is critical to overcome the gas-liquid mass transfer limitations inherent in multiphase catalytic hydrogenations. The reaction is typically complete within 2 to 4 hours when hydrogen uptake sharply ceases.

-

-

Reaction Validation (IPC 2): Vent the reactor safely. Withdraw a 50 µL aliquot, basify with 1 drop of 2 M NaOH, extract into 100 µL EtOAc, and analyze via TLC (Eluent: 8:2 Hexanes:EtOAc).

-

Self-Validation: 4-Methoxyindole is highly fluorescent under 254 nm UV light; its complete disappearance confirms full conversion.

-

-

Quenching and Filtration: Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with 20 mL of water.

-

Causality Note: Because the product is currently a water-soluble indolinium tosylate salt, it will pass seamlessly through the Celite while the heterogeneous catalyst is retained.

-

-

Basification and Extraction: Transfer the aqueous filtrate to a separatory funnel. Slowly add 2 M NaOH until the pH reaches 10–11. This neutralizes the salt, releasing the free 4-methoxyindoline as an oil. Extract the aqueous layer with EtOAc (3 x 30 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 4-methoxyindoline.

-

Self-Validation: Validate purity via ¹H-NMR. Confirm success by the disappearance of pyrrole protons (~6.5 and 7.2 ppm) and the appearance of characteristic indoline aliphatic multiplets at ~3.0 ppm and ~3.5 ppm.

-

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation process.

Troubleshooting & Causality

-

Issue: Significant formation of octahydroindole (Over-reduction).

-

Cause: The reaction was left running long after initial H₂ uptake ceased, or the temperature was too high.

-

Solution: Strictly monitor H₂ uptake (IPC 1) and stop the reaction immediately upon plateau. Maintain the temperature strictly at or below 25 °C.

-

-

Issue: Loss of the methoxy group (Demethoxylation).

-

Cause: C–O bond hydrogenolysis. This is often exacerbated by using Palladium (Pd) catalysts at elevated temperatures.

-

Solution: Ensure the use of Pt/C instead of Pd/C, as Platinum has a significantly lower propensity for ether cleavage under these specific acidic conditions[1].

-

-

Issue: Incomplete conversion / Stalled reaction.

-

Cause: Insufficient acid additive leading to catalyst poisoning by the free indoline, or poor agitation leading to hydrogen starvation.

-

Solution: Ensure at least 1.1 equivalents of p-TsOH are used to keep the product fully protonated. Increase the stirring rate to >800 rpm to improve H₂ gas dissolution into the liquid phase.

-

References

-

Kulkarni, A., Zhou, W., & Török, B. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, 13(19), 5124-5127. URL: [Link]

-

Deng, D.-S., Han, G.-Q., Zhu, X., & Wang, Y. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Chemical Letters, 26(3), 339-343. URL: [Link]

Sources

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

Application Note: Regioselective C7 C–H Activation of tert-Butyl 4-Methoxyindoline-1-carboxylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Late-Stage Functionalization (LSF), C–H Activation, and Directed ortho-Lithiation

Introduction & Mechanistic Rationale

The functionalization of indoline cores is a critical pathway in the synthesis of biologically active alkaloids and pharmaceutical candidates. Among these, tert-butyl 4-methoxyindoline-1-carboxylate (N-Boc-4-methoxyindoline) presents a unique and highly advantageous scaffold for regioselective C–H activation.

As an Application Scientist designing robust synthetic routes, it is crucial to understand the causality behind the regioselectivity observed in this molecule. The exquisite selectivity for the C7 position is driven by a synergistic "Dual-Activation" mechanism:

-

Steric & Coordinative Directing Group (DG) Effect: The tert-butoxycarbonyl (N-Boc) group acts as a powerful directing moiety. The carbonyl oxygen of the Boc group serves as a Lewis base, coordinating to transition metals (e.g., Ir, Rh, Pd) or stabilizing lithium species. This coordination geometrically constrains the active metal center to interact exclusively with the adjacent C7 carbon, forming a highly stable 5-membered metallacycle [1].

-

Electronic Reinforcement via the C4-Methoxy Group: The methoxy group at the C4 position is strongly electron-donating via resonance (+M effect). This pushes electron density into the ortho (C5) and para (C7) positions of the aromatic ring. Because C7 is both para to the electron-donating methoxy group and directly adjacent to the N-Boc directing group, the transition state energy for electrophilic metalation at C7 is dramatically lowered compared to any other position.

This dual-activation ensures that competitive C5 functionalization is entirely suppressed, resulting in a self-validating system where only the C7-functionalized product is formed.

Ir(III)-Catalyzed C7 C-H Amination Mechanistic Cycle.

Quantitative Data & Reaction Optimization

To demonstrate the robustness of transition-metal-catalyzed C7 activation, we summarize the optimization parameters for the Iridium(III)-catalyzed C7-amination of this compound using sulfonyl azides [2].

The data below illustrates the self-validating nature of the catalytic cycle: the reaction completely fails in the absence of the chloride scavenger (AgNTf2), proving that the generation of a coordinatively unsaturated, cationic Ir(III) species is an absolute prerequisite for C–H cleavage.

Table 1: Optimization of Ir(III)-Catalyzed C7-Amination

| Entry | Catalyst (5 mol%) | Additive (20 mol%) | Solvent | Temp (°C) | Yield (%) | Mechanistic Insight / Causality |

| 1 | [IrCpCl₂]₂ | AgNTf₂ | DCE | 60 | 94% | Optimal conditions; rapid CMD pathway. |

| 2 | [IrCpCl₂]₂ | None | DCE | 60 | 0% | Precatalyst remains dormant; no active Ir(III) generated. |

| 3 | [RhCpCl₂]₂ | AgNTf₂ | DCE | 60 | 41% | Rh(III) is less electrophilic than Ir(III) for this specific nitrenoid insertion. |

| 4 | [IrCpCl₂]₂ | AgNTf₂ | MeOH | 60 | 12% | Protic solvent outcompetes substrate for metal coordination. |

| 5 | [IrCp*Cl₂]₂ | AgNTf₂ | DCE | 25 | 78% | Reaction proceeds at RT, highlighting the extreme reactivity of the C7 position. |

Experimental Methodologies

Below are two field-proven protocols for the selective C7 functionalization of this compound. Protocol A utilizes modern transition-metal catalysis for late-stage amination, while Protocol B leverages classical directed ortho-lithiation (DoM) for versatile carbon-carbon or carbon-halogen bond formation.

Protocol A: Iridium(III)-Catalyzed C7-Amination

This protocol utilizes an organic azide as the nitrogen source. The extrusion of nitrogen gas (N₂) provides a powerful thermodynamic driving force, making the reaction highly efficient and clean [2].

Materials Required:

-

This compound (0.2 mmol, 1.0 equiv)

-

Tosyl azide (0.24 mmol, 1.2 equiv)

-

[IrCp*Cl₂]₂ (0.01 mmol, 5 mol%)

-

AgNTf₂ (0.04 mmol, 20 mol%)

-

Anhydrous 1,2-Dichloroethane (DCE, 2.0 mL)

Step-by-Step Procedure:

-

Precatalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with[IrCp*Cl₂]₂ and AgNTf₂.

-